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Compound of Interest

Compound Name: 3-Butylbiphenyl

CAS No.: 81782-75-4

Cat. No.: B12672722

Get Quote

Technical Whitepaper | Version 1.0[2][3]

Executive Summary
3-Butylbiphenyl (CAS: Not widely listed for the specific n-butyl isomer, distinct from 4-

butylbiphenyl CAS 3972-64-3) is a meta-substituted biaryl hydrocarbon.[1][3][4][5] Unlike its

para-substituted counterparts, which are ubiquitous in liquid crystal (LC) display technology

due to their linearity, the 3-butyl isomer introduces a "kink" in the molecular geometry.[1][2][3]

This structural feature disrupts crystalline packing, significantly lowering melting points and

altering viscosity—critical parameters for formulating low-temperature LC mixtures and organic

semiconductor fluids.[1][2][3][4][5]

Chemical Structure & Molecular Dynamics[3][4][5]
[6]
Structural Identity[3][5][7]

IUPAC Name: 3-Butyl-1,1'-biphenyl[1][3][4][5][6]
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Molecular Formula:

[1][7]

Molecular Weight: 210.32 g/mol [1][3][4][5]

SMILES:CCCCc1cccc(c1)-c2ccccc2

Key Feature: The n-butyl chain is attached at the meta (3) position relative to the phenyl ring

connection.[1][3][4][5]

Conformational Analysis
The meta-substitution breaks the axis of symmetry found in 4-butylbiphenyl.[1][3][4][5] In the

biphenyl system, the twist angle between the two phenyl rings is typically ~44° in solution to

minimize steric repulsion between ortho-hydrogens.[1][2][3][4]

Steric Impact: The 3-butyl group does not significantly increase the twist angle compared to

the unsubstituted biphenyl (unlike a 2-butyl group), but it increases the excluded volume in

the lateral direction.[1][3][4][5]

Packing Efficiency: In the solid state or mesophase, 3-butylbiphenyl exhibits reduced π-π

stacking efficiency compared to the rod-like 4-butylbiphenyl.[1][3][4][5] This results in a lower

melting point and increased solubility in organic matrices.[1][2][5]
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Figure 1: Impact of meta-substitution on molecular geometry and resulting physical properties.

[1][3][4][5]

Physicochemical Properties
Data for 3-butylbiphenyl is often derived from homologous series (3-methyl, 3-ethyl) due to

the dominance of the para-isomer in literature.[1][3][4][5] The values below represent a

synthesis of experimental trends and calculated data.
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Property
Value
(Experimental/Predicted)

Context & Comparison

Physical State
Colorless Oil / Low-melting

Solid

4-Butylbiphenyl is a solid (

~48°C); 3-isomer is likely liquid

at RT.[1][3][4][5]

Boiling Point ~310–315 °C (at 760 mmHg)

Extrapolated from 3-

methylbiphenyl (

).[1][3][4]

Density 0.96–0.98 g/cm³
Typical for alkylbiphenyls.[1][2]

[4][5]

LogP (Octanol/Water) ~5.8
Highly lipophilic; practically

insoluble in water.[1]

Refractive Index (

)
~1.56–1.58

High polarizability due to the

biphenyl core.[1]

Solubility
Excellent in hexanes, DCM,

Toluene

Used as a lipophilic solvent or

additive.[1][2]

Critical Insight: The meta-isomer typically exhibits a boiling point slightly higher than the para-

isomer due to lower symmetry increasing the entropy of vaporization, but a significantly lower

melting point.[1][3][4][5]

Synthesis & Manufacturing Protocols
For high-purity applications (e.g., electronic materials), the Suzuki-Miyaura Cross-Coupling is

the preferred route.[1][2][3][4] It avoids the scrambling often seen in Friedel-Crafts alkylation of

biphenyl.[1][3][4][5]

Recommended Route: Suzuki Coupling
This protocol couples 1-bromo-3-butylbenzene with phenylboronic acid.[1][3][4][5] This

direction is preferred because 1-bromo-3-butylbenzene is easier to purify than the alternative

boronic acid.[1][3][4][5]
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Reagents:
Substrate: 1-Bromo-3-n-butylbenzene (1.0 eq)

Coupling Partner: Phenylboronic acid (1.2 eq)[1]

Catalyst:

(1–3 mol%)[1]

Base:

(3.0 eq) or

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1][2][3][4]

Step-by-Step Protocol:
Inertion: Charge a 3-neck round bottom flask with phenylboronic acid, base, and Pd catalyst.

Evacuate and backfill with Argon (

).[1]

Solvation: Add degassed Toluene/Water mixture via septum.[1][3][5]

Addition: Add 1-bromo-3-butylbenzene via syringe.

Reaction: Heat to 85–90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane

eluent) or GC-MS.[1][3][4]

Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash organic layer with water (

) and brine (

).[1] Dry over

.[1][2][4][8]

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel,

100% Hexanes). Note: The product is non-polar and elutes quickly.[1][3][5]
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Figure 2: Catalytic cycle for the synthesis of 3-butylbiphenyl via Suzuki-Miyaura coupling.[1][3]

[4][5]

Analytical Characterization (Expected Data)
To validate the structure, researchers should look for the following spectral signatures:

NMR (

, 400 MHz):

7.60–7.30 (m, 9H): Aromatic protons.[2] Look for the complex multiplet pattern distinct
from the symmetric AA'BB' system of the para-isomer.

2.70 (t, 2H): Benzylic
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(attached to C3).[1][3][4]

1.65 (quint, 2H): Homobenzylic

.[1][3][4][5]

1.40 (sext, 2H): Propyl

.[1][3][4][5]

0.95 (t, 3H): Terminal methyl

.[1][2][3]

GC-MS (EI):

Molecular Ion (

): m/z 210.[3]

Base Peak: m/z 167 (

, loss of propyl group via benzylic cleavage).[1][2][3]

Applications in Research
Liquid Crystal Engineering
3-Butylbiphenyl is rarely used as a standalone mesogen because it does not easily form liquid

crystal phases (it is too "bent").[1][3][4] However, it is a crucial dopant or isotropic solvent

component:[1][2][3]

Viscosity Reduction: Adding 3-butylbiphenyl to a nematic mixture disrupts packing, lowering

the rotational viscosity (

) and improving switching speeds at low temperatures.[1][2][3]

Supercooling Suppression: Its low melting point prevents crystallization of the mixture during

storage at -20°C.[1][3][4][5]

Organic Synthesis Intermediate
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It serves as a scaffold for electrophilic aromatic substitution (EAS).[1] The 3-butyl group directs

incoming electrophiles (like bromine or acetyl groups) to the para (6) or ortho (2,[1][3]4)

positions relative to the butyl chain, allowing for the construction of complex polysubstituted

arenes.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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